

# Application Notes and Protocols: Pegcetacoplan Acetate in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Pegcetacoplan acetate |           |
| Cat. No.:            | B15602470             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **pegcetacoplan acetate** as investigated in various clinical trials. The information is intended to guide researchers and professionals in understanding the clinical application of this targeted C3 therapy.

#### **Mechanism of Action**

Pegcetacoplan is a targeted C3 therapy designed to regulate the complement cascade, a key component of the innate immune system.[1][2][3][4][5] Dysregulation of this cascade is implicated in the pathogenesis of several diseases. Pegcetacoplan acts by binding to complement protein C3 and its activation fragment C3b, thereby controlling the cleavage of C3 and preventing the generation of downstream effectors of complement activation.[4][5] This upstream inhibition modulates both C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis.[4]

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, making it a central point for therapeutic intervention.[6][7] By targeting C3, pegcetacoplan has the potential to provide broad control over complement-mediated inflammation and cell damage.

Complement Signaling Pathway and Pegcetacoplan Inhibition





Click to download full resolution via product page

Caption: Complement cascade and the inhibitory action of Pegcetacoplan on C3.





### **Dosage and Administration in Clinical Trials**

The dosage and administration of pegcetacoplan vary depending on the indication and the specific clinical trial protocol. Below are summary tables of dosing regimens for Paroxysmal Nocturnal Hemoglobinuria (PNH), Geographic Atrophy (GA), C3 Glomerulopathy (C3G), and Amyotrophic Lateral Sclerosis (ALS).

## Table 1: Pegcetacoplan Dosage for Paroxysmal Nocturnal Hemoglobinuria (PNH)



| Trial Phase            | Patient<br>Population                                            | Dosage  | Route of<br>Administratio<br>n | Frequency                              | Notes                                                                                                                                           |
|------------------------|------------------------------------------------------------------|---------|--------------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 3<br>(PEGASUS)   | Adults with PNH and inadequate response to eculizumab            | 1080 mg | Subcutaneou<br>s               | Twice weekly                           | Patients were on a stable dose of eculizumab for at least 3 months prior to the trial.[8]                                                       |
| Phase 3<br>(PRINCE)    | Complement inhibitor-naïve adults with PNH                       | 1080 mg | Subcutaneou<br>s               | Twice weekly                           | Compared against supportive care.[8]                                                                                                            |
| Long-term<br>Extension | Adults with PNH who participated in a prior pegcetacopla n trial | 1080 mg | Subcutaneou<br>s               | Twice weekly<br>or every three<br>days | Dose adjustments to every three days were permitted for patients with lactate dehydrogena se (LDH) levels >2x the upper limit of normal.[8][10] |

Table 2: Pegcetacoplan Dosage for Geographic Atrophy (GA)



| Trial Phase                  | Patient<br>Population                                              | Dosage                                        | Route of<br>Administratio<br>n | Frequency                          | Notes                                                                                         |
|------------------------------|--------------------------------------------------------------------|-----------------------------------------------|--------------------------------|------------------------------------|-----------------------------------------------------------------------------------------------|
| Phase 3<br>(OAKS &<br>DERBY) | Adults with GA secondary to Age-Related Macular Degeneration (AMD) | 15 mg (0.1<br>mL of 150<br>mg/mL<br>solution) | Intravitreal<br>Injection      | Monthly or<br>Every Other<br>Month | The recommende d dose for the approved product (SYFOVRE) is once every 25 to 60 days.[11][12] |
| Phase 2<br>(FILLY)           | Adults with GA secondary to AMD                                    | 15 mg                                         | Intravitreal<br>Injection      | Monthly or<br>Every Other<br>Month | Demonstrate d a reduction in the growth of the square- root GA-area compared to controls.     |

Table 3: Pegcetacoplan Dosage for C3 Glomerulopathy (C3G) and other Complement-Mediated Glomerular Diseases



| Trial Phase          | Patient<br>Population                                  | Dosage                                                                         | Route of<br>Administratio<br>n | Frequency                   | Notes                                                                             |
|----------------------|--------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------|-----------------------------|-----------------------------------------------------------------------------------|
| Phase 2              | Adults with<br>C3G                                     | 360 mg<br>transitioning<br>to 1080 mg                                          | Subcutaneou<br>s               | Daily, then<br>twice weekly | Patients could transition to 1080 mg twice weekly after at least 24 weeks.[13]    |
| Phase 3<br>(VALIANT) | Adults and adolescents (≥12 years) with C3G or IC-MPGN | Not specified,<br>but likely<br>similar to<br>other<br>subcutaneou<br>s dosing | Subcutaneou<br>s               | Twice weekly                | Study to evaluate efficacy and safety based on reduction in proteinuria. [14][15] |

**Table 4: Pegcetacoplan Dosage for Amyotrophic Lateral** 

Sclerosis (ALS)

| Trial Phase           | Patient<br>Population    | Dosage                                             | Route of<br>Administratio<br>n | Frequency    | Notes                                                                           |
|-----------------------|--------------------------|----------------------------------------------------|--------------------------------|--------------|---------------------------------------------------------------------------------|
| Phase 2<br>(MERIDIAN) | Adults with sporadic ALS | Not explicitly<br>stated in<br>provided<br>results | Subcutaneou<br>s               | Twice weekly | The trial did not meet its primary or secondary endpoints and was discontinued. |

## **Experimental Protocols**



The following protocols are generalized from information reported in clinical trial documentation. Researchers must always refer to the specific, approved protocol for any given study.

## Protocol 1: Subcutaneous Administration of Pegcetacoplan

- 1. Patient Preparation and Vaccination:
- Patients must be vaccinated against encapsulated bacteria, including Streptococcus pneumoniae, Neisseria meningitidis (types A, C, W, Y, and B), and Haemophilus influenzae type B at least 2 weeks prior to the first dose.[13][14]
- If immediate initiation of pegcetacoplan is required, antibacterial drug prophylaxis should be provided for 2 weeks post-vaccination.
- 2. Drug Preparation:
- Pegcetacoplan is typically supplied in a single-dose vial.
- Allow the vial to reach room temperature before administration.
- Visually inspect the solution for particulate matter and discoloration. The solution should be clear to slightly opalescent and colorless to light yellow.
- 3. Administration Procedure:
- Pegcetacoplan is administered via subcutaneous infusion using a commercially available infusion pump.
- The recommended infusion sites are the abdomen, thighs, or upper arms.
- Rotate infusion sites with each administration.
- The infusion is typically administered over approximately 30-60 minutes.
- Patients or caregivers may be trained to self-administer the infusion at home.[14][17]



#### 4. Patient Monitoring:

- Monitor for signs and symptoms of infusion-related reactions.
- For PNH, monitor lactate dehydrogenase (LDH) levels to assess for hemolysis.[16] A dose
  increase to 1080 mg every three days may be considered if LDH levels are greater than 2
  times the upper limit of normal.[8]
- For C3G, monitor proteinuria (e.g., urine protein-to-creatinine ratio) and serum C3 levels.[13]
- Regularly monitor for early signs of infections, particularly from encapsulated bacteria.[16]

### **Protocol 2: Intravitreal Administration of Pegcetacoplan**

- 1. Patient Preparation:
- Administer adequate anesthesia and a broad-spectrum microbicide prior to the injection.
- 2. Drug Preparation:
- Pegcetacoplan for intravitreal injection is supplied in a single-dose vial.
- Visually inspect the vial for particulate matter and discoloration.
- 3. Administration Procedure:
- The intravitreal injection must be performed by a qualified physician under aseptic conditions, which includes the use of surgical hand disinfection, sterile gloves, a sterile drape, and a sterile eyelid speculum (or equivalent).
- Inject 0.1 mL of the 150 mg/mL solution into the vitreous cavity.
- The injection should be administered into the mid-vitreous, 3.5-4.0 mm posterior to the limbus, avoiding the horizontal meridian and aiming towards the center of the globe.
- 4. Post-Injection Monitoring:
- Immediately following the injection, monitor for elevation in intraocular pressure.



- Evaluate for perfusion of the optic nerve head immediately post-injection.
- Patients should be instructed to report any symptoms suggestive of endophthalmitis or retinal detachment without delay.[11]
- Monitor for ocular adverse events such as ocular discomfort, vitreous floaters, and conjunctival hemorrhage.[18]

### **Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a pegcetacoplan clinical trial, from patient recruitment to long-term follow-up.





Click to download full resolution via product page

Caption: Generalized workflow of a Pegcetacoplan clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pegcetacoplan Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 3. Pegcetacoplan: Uses, Dosage, Side Effects, Warnings Drugs.com [drugs.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Pegcetacoplan? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Complement component 3 Wikipedia [en.wikipedia.org]
- 8. Clinical Review Pegcetacoplan (Empaveli) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pegcetacoplan eye injections: Uses, Dosage, Side Effects, Warnings Drugs.com [drugs.com]
- 10. Management of acute breakthrough hemolysis with intensive pegcetacoplan dosing in patients with PNH PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYFOVRE® (pegcetacoplan injection) clinical trial program [syfovreecp.com]
- 12. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, shamcontrolled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Safety and Efficacy of Pegcetacoplan in a Phase 2 Study of Patients with C3 Glomerulopathy and Other Complement-Mediated Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. sobi.com [sobi.com]
- 17. A Study of Pegcetacoplan in Pediatric Patients With Paroxysmal Nocturnal Hemoglobinuria (PNH) [ctv.veeva.com]



- 18. assets.ctfassets.net [assets.ctfassets.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Pegcetacoplan Acetate in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602470#pegcetacoplan-acetate-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com